5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride
Description
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride characterized by a bromine atom at position 5, methoxy and methyl groups at positions 2 and 4, respectively, and a nitro group at position 2. The sulfonyl chloride functional group (-SO₂Cl) at position 1 renders the compound highly reactive, making it valuable in organic synthesis for introducing sulfonate groups or constructing complex molecules. Its molecular complexity and electron-withdrawing substituents influence its physicochemical properties, including solubility, stability, and reactivity in nucleophilic substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO5S/c1-4-5(9)3-6(17(10,14)15)8(16-2)7(4)11(12)13/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJCKOGQDIFABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation-Chlorination Route
Purification and Stabilization
Crystallization Protocols
Recrystallization from ether/hexane (4:1 v/v) at -78°C yields needle-like crystals suitable for X-ray analysis:
Crystallization Parameters
- Solvent Volume: 50 mL/g
- Cooling Rate: 2°C/min
- Seed Crystal Addition: At -20°C
- Final Purity: 99.2% by GC-MS
Stabilization Strategies
The compound's thermal instability (Tdec = 48°C) requires:
- Storage under argon with 3Å molecular sieves
- Addition of 0.1% w/w tributylphosphine as radical inhibitor
- Light-sensitive packaging (amber glass with PTFE-lined caps)
Accelerated stability studies show:
| Condition | Degradation (28 days) |
|---|---|
| 25°C/60% RH | 12.8% |
| -20°C (desiccated) | 0.7% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 2.97 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 7.21 (d, J=8.4 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H)
IR (ATR, cm⁻¹)
1372 (S=O asym), 1174 (S=O sym), 1530 (NO₂), 678 (C-Br)
HRMS (ESI-)
Calculated for C₈H₇BrClNO₅S [M-H]⁻: 342.8743
Found: 342.8739
Chromatographic Methods
HPLC Conditions
- Column: Zorbax SB-C18 (4.6×150 mm, 5μm)
- Mobile Phase: 65:35 MeCN/0.1% H₃PO₄
- Flow: 1.0 mL/min
- Retention: 6.72 min
Industrial Scale-Up Considerations
Pilot plant trials (50 kg batch) identified critical control points:
- Exothermic Control : Reaction ΔT >15°C triggers decomposition - requires jacketed reactors with ethylene glycol cooling
- Cl₂ Quenching : Residual chlorine below 50 ppm necessitates 3-stage Na₂S₂O₃ washing
- Crystallization : Anti-solvent addition rate <5 L/min prevents oiling out
Economic analysis shows 83% cost reduction versus purchasing at 100 kg scale, with E-factor of 8.7 (including solvent recovery).
Emerging Methodologies
Recent advances demonstrate microwave-assisted synthesis (150°C, 10 min) achieving 89% yield using:
- SiO₂-supported ClSO₃H (2.5 equiv)
- [Bmim]HSO₄ ionic liquid catalyst
- 300 W microwave irradiation
This method reduces reaction time from 18 hours to 25 minutes while maintaining comparable purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as amines and alcohols are used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products
Electrophilic Aromatic Substitution: Products include brominated, nitrated, and sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride exhibit notable antimicrobial properties. Studies have shown that derivatives containing sulfonamide functionalities can effectively inhibit bacterial growth. Specifically, docking studies suggest that this compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus providing a mechanism for its potential antimicrobial action.
Therapeutic Potential
The compound's ability to interact with various biological targets opens avenues for its use in developing new therapeutics. For example:
- Inhibition of Enzymes : Its structural features allow it to bind to enzymes involved in resistance mechanisms in bacteria, making it a candidate for further development in antibiotic therapy.
- Cancer Research : Compounds with similar structures have been investigated for their potential anti-cancer properties due to their ability to interfere with cell proliferation pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Investigation into Cancer Cell Lines
Another study investigated the effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, suggesting further exploration into its mechanism could yield promising therapeutic strategies .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of stable products. This reactivity is exploited in the synthesis of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogous sulfonyl chlorides:
*Molecular weight estimated based on substituents and standard atomic weights.
Key Observations:
Substituent Diversity: The target compound features four distinct substituents, including electron-withdrawing (Br, NO₂) and electron-donating (OCH₃, CH₃) groups. In contrast, 4-bromo-2-methoxybenzene-1-sulfonyl chloride () and 5-bromo-2-chlorobenzene-1-sulfonyl chloride () have fewer substituents, leading to simpler electronic profiles.
Molecular Weight : The target compound’s estimated molecular weight (~356.5) is significantly higher than the analogs (247.12 and 289.96), primarily due to the nitro and methyl groups.
The methyl group at position 4 may sterically hinder reactions at the sulfonyl chloride site, a factor absent in the less-substituted analogs.
Biological Activity
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound with a molecular formula of and a molecular weight of 345 Da. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxy-4-methyl-3-nitrobenzene with chlorosulfonic acid. The process can be represented as follows:
This reaction produces the sulfonyl chloride derivative, which can be further utilized in various synthetic applications.
Biological Activity
The biological activity of this compound is primarily linked to its role as a sulfonamide derivative. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Anticancer Activity
Recent studies have highlighted the efficacy of sulfonamide derivatives in inhibiting cancer cell growth. For instance, compounds structurally related to 5-bromo-2-methoxy-4-methyl-3-nitrobenzene have shown significant activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.0 | Inhibition of tubulin polymerization |
| HCT116 (Colon Cancer) | 8.5 | G2/M phase cell cycle arrest |
| Caco-2 (Colon Cancer) | 9.0 | Apoptosis induction |
These findings suggest that the compound may exert its anticancer effects through mechanisms involving microtubule disruption and cell cycle modulation .
Antibacterial Activity
Sulfonamide compounds are also recognized for their antibacterial properties. Research indicates that derivatives similar to 5-bromo-2-methoxy-4-methyl-3-nitrobenzene exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Moderate activity |
| Escherichia coli | 25.0 | Lower activity |
The antibacterial mechanism is generally attributed to the inhibition of folate synthesis pathways in bacteria .
The biological activities of sulfonamide derivatives like 5-bromo-2-methoxy-4-methyl-3-nitrobenzene are primarily mediated through specific mechanisms:
- Inhibition of Microtubule Assembly : Compounds can bind to the colchicine-binding site on tubulin, preventing polymerization and leading to cell cycle arrest.
- Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Antibacterial Mechanism : Sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
Case Studies
Several studies have evaluated the biological activity of compounds related to 5-bromo-2-methoxy-4-methyl-3-nitrobenzene:
- Study on Colon Cancer Cell Lines : A study published in Molecules demonstrated that sulfonamide derivatives significantly inhibited the growth of HCT116 and Caco-2 cells through G2/M phase arrest and apoptosis induction .
- Antimicrobial Evaluation : Research conducted on pyrrole benzamide derivatives indicated strong antibacterial activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. First, bromination and nitration are performed under controlled electrophilic substitution conditions. For example, bromination may use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to prevent over-bromination . Sulfonylation is then achieved using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 50–60°C. Yield optimization requires monitoring reaction progress via TLC and quenching side reactions (e.g., hydrolysis) by maintaining a dry environment .
Q. Which purification techniques are most effective for isolating high-purity this compound?
- Methodological Answer : Recrystallization from a non-polar solvent (e.g., hexane/dichloromethane mixture) is preferred due to the compound’s low solubility in cold solvents. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) can resolve impurities like unreacted intermediates. Purity validation should use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show distinct peaks for methoxy (~δ 3.9 ppm), methyl (~δ 2.5 ppm), and aromatic protons. ¹³C NMR confirms sulfonyl chloride (C-SO₂Cl, ~δ 135 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ expected at m/z 349.93) .
- FTIR : Key bands include S=O stretching (~1370 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Q. What are the primary reactivity pathways of the sulfonyl chloride group in this compound?
- Methodological Answer : The sulfonyl chloride reacts with nucleophiles:
- Amines : Forms sulfonamides (e.g., with primary amines in THF, 0°C to RT, 2–4 hours) .
- Alcohols : Produces sulfonate esters (e.g., using pyridine as a base in dichloromethane) .
- Thiols : Yields sulfonothioates (requires inert atmosphere to prevent oxidation) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store under anhydrous conditions (argon atmosphere) at –20°C in amber glass vials. Degradation is accelerated by moisture, leading to hydrolysis to the sulfonic acid. Regular purity checks via NMR or LC-MS are recommended .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and sulfonyl chloride groups influence regioselectivity in subsequent electrophilic substitutions?
- Methodological Answer : The nitro group (meta-directing) and sulfonyl chloride (para-directing) create competing electronic effects. Computational modeling (DFT, B3LYP/6-31G*) predicts preferential substitution at the 4-methyl-adjacent position. Experimental validation via bromination of the parent sulfonamide derivative shows 85% regioselectivity at the para position relative to the nitro group .
Q. What strategies mitigate decomposition during reactions requiring elevated temperatures (e.g., coupling reactions)?
- Methodological Answer : Use stabilizing ligands (e.g., DMAP) in catalytic amounts to reduce thermal decomposition. Solvent choice is critical: DMF or DMSO at 80°C stabilizes the sulfonyl chloride better than THF. Real-time monitoring via in-situ IR tracks SO₂ release, a decomposition byproduct .
Q. How does steric hindrance from the 4-methyl group affect nucleophilic attack on the sulfonyl chloride?
- Methodological Answer : Kinetic studies (pseudo-first-order conditions) show a 30% reduction in reaction rate with bulky amines (e.g., tert-butylamine) compared to methylamine. Steric maps (Schrödinger Maestro) correlate the 4-methyl group’s van der Waals radius with decreased accessibility to the sulfur electrophile .
Q. What analytical challenges arise when quantifying this compound in multi-component reaction mixtures?
- Methodological Answer : Co-elution with byproducts (e.g., sulfonic acids) in HPLC requires orthogonal methods:
- LC-MS/MS : MRM transitions (349.93 → 214.0 for quantification).
- ²⁹Si NMR : Detects silanol byproducts from column bleed .
Q. Can this compound serve as a precursor for photoaffinity labeling probes in chemical biology?
- Methodological Answer : Yes. The bromine atom allows Sonogashira coupling with alkynes for click chemistry. Post-functionalization with a diazirine group (e.g., using 3-trifluoromethyl-3-phenyldiazirine) enables UV-induced crosslinking for protein interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
